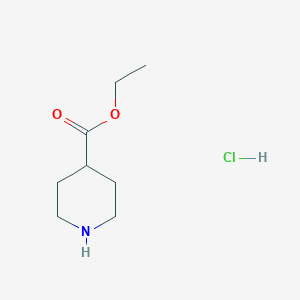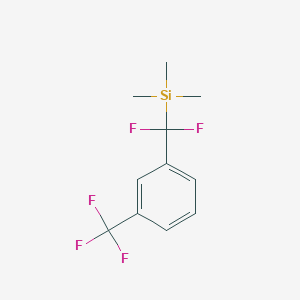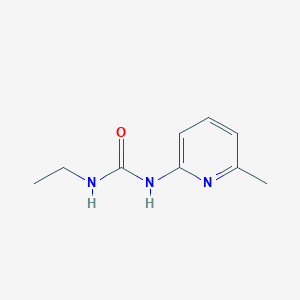
Geranyllinalool
Übersicht
Beschreibung
Geranyllinalool is an acyclic diterpene alcohol with a wide distribution in the plant kingdom. It is a component of essential oils in various plant species such as Jasmin grandiflorum, Michelia champaca, and Homamelis virginiana . This compound is known for its role in the biosynthesis of volatile homoterpenes, which are involved in plant defense mechanisms .
Wissenschaftliche Forschungsanwendungen
Geranyllinalool has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other terpenoids and diterpenes.
Wirkmechanismus
Target of Action
Geranyllinalool, also known as Geranyl linalool, is an acyclic diterpene alcohol that is widely distributed in the plant kingdom . It is a component of essential oils of distantly related plant species such as Jasmin grandiflorum, Michelia champaca, and Homamelis virginiana . The primary targets of this compound are the enzymes involved in its synthesis, specifically the this compound synthases (GLS) belonging to the terpene synthase (TPS) family .
Mode of Action
This compound interacts with its targets, the GLS enzymes, to produce a volatile compound known as 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) . This interaction involves the conversion of the C20 diterpene precursor all-trans-geranylgeranyl diphosphate (GGPP) into this compound . The GLS enzymes catalyze this conversion .
Biochemical Pathways
The biosynthetic pathway leading to this compound begins with the condensation of isopentenyl diphosphate and its allylic isomer, dimethylallyl diphosphate . Sequential condensation of one isopentenyl diphosphate molecule with three dimethylallyl diphosphate molecules produces geranylgeranyl diphosphate (GGPP) . This GGPP is then converted into this compound by the action of GLS enzymes .
Pharmacokinetics
Studies on similar compounds like geraniol have shown that these compounds can permeate across intestinal cells and have considerable bioavailability after oral administration
Result of Action
The result of this compound’s action is the production of TMTT, a volatile C16-homoterpene . This compound is emitted from the foliage of many angiosperm species in response to biotic challenge . The production of TMTT is a part of the plant’s defensive mechanism .
Action Environment
The action of this compound and its synthesis can be influenced by environmental factors. For instance, in Nicotiana attenuata, the gene encoding for GLS is expressed constitutively in leaves and flowers, which constitutively synthesize 17-hydroxythis compound glycosides . The gene can be induced in leaves with methyl jasmonate . . This suggests that environmental factors such as biotic stress can influence the action and synthesis of this compound.
Biochemische Analyse
Biochemical Properties
Geranyllinalool is synthesized from the substrate geranylgeranyl diphosphate . The reaction is catalyzed by the this compound synthase (GLS), which belongs to the terpene synthase family . The Km value of GLS for geranylgeranyl diphosphate was found to be 18.7 µm, with a turnover rate value of 6.85 s –1 .
Cellular Effects
In plants, this compound is emitted in response to biotic challenge . It is also involved in the synthesis of defensive compounds . In leaves and flowers of Nicotiana attenuata, which constitutively synthesize 17-hydroxythis compound glycosides, GLS is expressed constitutively, but the gene can be induced in leaves with methyl jasmonate .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from geranylgeranyl diphosphate, catalyzed by this compound synthase . This enzyme belongs to the terpene synthase family and plays a crucial role in the biochemical pathway leading to the formation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound synthesis can be induced in leaves by treatments such as alamethicin and methyl jasmonate . Over time, the effects of this compound on cellular function can be observed, providing insights into its stability, degradation, and long-term effects .
Metabolic Pathways
This compound is a precursor of 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile C16-homoterpene emitted from the foliage of many angiosperm species . This indicates that this compound is involved in significant metabolic pathways in plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Geranyllinalool can be synthesized through the enzymatic conversion of geranylgeranyl diphosphate (GGPP) by this compound synthase . This process has been successfully demonstrated in various plants, including Salvia guaranitica .
Industrial Production Methods: Industrial production of this compound often involves the heterologous expression of this compound synthase in microbial systems such as cyanobacteria . This method leverages the metabolic pathways of these microorganisms to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Geranyllinalool undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into other bioactive compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce this compound.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have significant biological activities .
Vergleich Mit ähnlichen Verbindungen
Linalool: A monoterpene alcohol with a similar structure but shorter carbon chain.
Geraniol: Another monoterpene alcohol with a similar structure but different functional groups.
Farnesol: A sesquiterpene alcohol with a longer carbon chain.
Uniqueness: Geranyllinalool is unique due to its role as a precursor to volatile homoterpenes, which are not commonly produced by other similar compounds . This makes it particularly important in plant defense mechanisms and ecological interactions .
Eigenschaften
IUPAC Name |
(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXAJNQKSIPGB-HQSZAHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(C)(C=C)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883645 | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-21-9, 68931-30-6 | |
| Record name | Geranyllinalool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyllinalool | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068931306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 68931-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYLLINALOOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV41XXJ67L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biosynthetic pathway of (E,E)-geranyllinalool in plants?
A1: (E,E)-geranyllinalool is biosynthesized in plants through the methylerythritol phosphate (MEP) pathway, specifically from the precursor geranylgeranyl pyrophosphate (GGPP). [, , , , ] A key enzyme involved in this pathway is geranyllinalool synthase (GLS), which catalyzes the formation of (E,E)-geranyllinalool from GGPP. [, , , , , , ]
Q2: What is the ecological significance of (E,E)-geranyllinalool in plants?
A2: (E,E)-geranyllinalool serves as a precursor for various defensive compounds in plants, including the volatile homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT). [, , , , ] Upon herbivore attack, plants release TMTT, attracting natural enemies of the herbivores and thereby contributing to indirect plant defense. [, , , , ]
Q3: Can you elaborate on the role of this compound synthase (GLS) in plants?
A3: GLS plays a crucial role in plant defense by catalyzing the first committed step in the biosynthesis of (E,E)-geranyllinalool, the precursor to the volatile homoterpene TMTT. [, , , ] The expression of GLS is upregulated in response to herbivore infestation or treatment with elicitors such as alamethicin. [, , ]
Q4: What insights into the evolutionary history of GLS do recent studies provide?
A4: Phylogenetic analyses suggest that GLSs, particularly those belonging to the TPS-e/f clade of the terpene synthase family, represent an ancient lineage of diterpene synthases. [, , ] These enzymes appear to have diverged from kaurene synthases before the split between gymnosperms and angiosperms, suggesting that GLS activity predates this evolutionary event. [, , ]
Q5: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C20H34O, and its molecular weight is 290.48 g/mol. []
Q6: What are the key structural features of this compound?
A7: this compound is an acyclic diterpene alcohol with four double bonds. [, , ] It exists as two enantiomers, (3R)-(-)-geranyllinalool and (3S)-(+)-geranyllinalool, which have been successfully synthesized and their absolute configurations established. []
Q7: What spectroscopic data are available for this compound?
A8: Detailed 1H and 13C NMR data, along with mass spectrometry data, have been reported for this compound and its derivatives. [, , , ] This information is crucial for structural characterization and identification.
Q8: What are the known biological activities of this compound?
A9: this compound has been reported to exhibit antimicrobial activity. [] Studies have shown that this compound-rich oleoresin extracted from Brunfelsia uniflora flowers displays potent antibacterial and antifungal activities, surpassing the efficacy of standard antimicrobial agents. []
Q9: Are there potential applications of this compound in drug discovery?
A10: Research suggests that this compound analogs, particularly those modified at the 7-position of the purine ring, exhibit potent antimycobacterial activity. [] This finding highlights the potential of this compound derivatives as lead compounds for developing novel anti-tuberculosis drugs. []
Q10: How does this compound affect sphingolipid biosynthesis?
A11: this compound has been identified as a novel inhibitor of serine palmitoyltransferase (SPT), the enzyme catalyzing the first step in sphingolipid de novo biosynthesis. [] This inhibitory activity reduces the accumulation of sphinganine, an intermediate in the pathway, ultimately leading to sphingolipid depletion. []
Q11: What are the advantages of using microorganisms for this compound production?
A12: Microbial production of this compound offers several advantages over traditional methods, including higher yields, shorter production times, and reduced reliance on plant material. [, ]
Q12: How can Escherichia coli be engineered to produce (E,E)-geranyllinalool?
A13: Engineering E. coli for (E,E)-geranyllinalool production involves introducing the (E,E)-geranyllinalool synthase gene (AtGES) from Arabidopsis thaliana along with plasmids (pIRS and pGG) that facilitate the synthesis of precursor molecules. [] This approach has resulted in significant yields of (E,E)-geranyllinalool, paving the way for more cost-effective production. []
Q13: Can cyanobacteria be utilized for this compound production?
A14: Recent research demonstrates the successful heterologous synthesis of this compound in the cyanobacterium Synechocystis. [, ] This finding opens up avenues for sustainable production of this valuable diterpenoid using photosynthetic microorganisms. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)





![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)






